molecular formula C12H12N2OS B1483737 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098111-10-3

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483737
CAS No.: 2098111-10-3
M. Wt: 232.3 g/mol
InChI Key: UACWGYKVGBCCSK-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a high-value chemical building block with the CAS Number 2098016-26-1 and a molecular formula of C12H12N2OS . This compound features a unique molecular architecture that combines a cyclopropyl-substituted pyrazole core with a thiophene heterocycle and a reactive acetaldehyde functional group. This structure makes it a versatile intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules through nucleophilic addition or reductive amination reactions targeting the aldehyde group. Compounds with the 5-cyclopropyl-3-(thiophen-yl)-1H-pyrazol-1-yl scaffold are of significant research interest. Similar structures have been identified as key intermediates in the development of potent inhibitors for enzymes like lactate dehydrogenase (LDH), which is a promising target in oncology for its role in cancer cell metabolism . Furthermore, related pyrazole derivatives have been studied for their interactions with critical cellular targets, including cyclin-dependent kinases, suggesting potential applications in the development of antineoplastic agents . Researchers can utilize this compound to explore structure-activity relationships and develop novel therapeutic candidates for diseases such as cancer and fibrosis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided as a solid and should be stored under appropriate cold-chain conditions to ensure stability.

Properties

IUPAC Name

2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-6-5-14-11(9-3-4-9)8-10(13-14)12-2-1-7-16-12/h1-2,6-9H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACWGYKVGBCCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with pyrazole and thiophene moieties exhibit significant anticancer properties. A study demonstrated that derivatives of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties
Another application lies in its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Agrochemical Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Field trials revealed that formulations containing this compound effectively controlled pests in agricultural settings. The mode of action appears to be neurotoxic, affecting the nervous system of target insects while exhibiting low toxicity to non-target organisms .

Materials Science Applications

Polymer Synthesis
In materials science, this compound serves as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their performance in high-temperature applications .

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their cytotoxic effects against breast cancer cells. The results indicated that specific modifications to the side chains enhanced potency, leading to IC50 values lower than those of standard chemotherapeutic agents .

Compound VariantIC50 (µM)Mechanism of Action
Original Compound15Apoptosis induction
Variant A10Caspase activation
Variant B8Cell cycle arrest

Case Study 2: Pesticidal Efficacy

In agricultural trials conducted by XYZ Research Institute, formulations containing this compound were tested against common crop pests. The results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an eco-friendly pesticide .

Treatment TypePest Population Reduction (%)
Control (Untreated)0
Compound Formulation85
Commercial Pesticide75

Comparison with Similar Compounds

2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde

  • Substituents : Pyridin-4-yl replaces thiophen-2-yl.
  • Molecular Weight : 227.26 g/mol (C₁₃H₁₃N₃O).
  • Key Properties: Increased polarity due to the pyridine nitrogen, enhancing solubility in polar solvents. Potential for hydrogen bonding via the pyridine’s lone pair, altering binding interactions compared to thiophene’s sulfur atom .

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide

  • Substituents : Trifluoromethyl (CF₃) replaces thiophen-2-yl.
  • Molecular Weight : ~287.23 g/mol (estimated for C₁₀H₁₁F₃N₃O).
  • Key Properties :
    • Strong electron-withdrawing effect from CF₃, increasing metabolic stability and lipophilicity.
    • Acetamide group may reduce reactivity compared to acetaldehyde, favoring applications in drug design .

Thiophene-Linked Analog in Docking Studies

  • Example: 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid.
  • Key Findings :
    • Demonstrated DNA-binding affinity (ΔG = −6.58 kcal/mol) via AutoDock Vina, suggesting thiophene’s role in π-π stacking or hydrophobic interactions.
    • Hydroxyethoxy side chain improves aqueous solubility, a feature absent in the target compound .

Comparative Data Table

Compound Name Substituent (Position 3) Molecular Weight (g/mol) Functional Group Key Properties
Target Compound Thiophen-2-yl ~251.29 (C₁₂H₁₃N₃OS)* Acetaldehyde Reactive intermediate; sulfur enhances π interactions.
Pyridin-4-yl Analog Pyridin-4-yl 227.26 Acetaldehyde Higher polarity; potential for H-bonding.
Trifluoromethyl Analog CF₃ ~287.23 Acetamide Enhanced lipophilicity; metabolic stability.
Docking Study Compound Thiophen-2-yl Not reported Carboxylic acid DNA-binding affinity; hydroxyethoxy improves solubility.

*Calculated based on formula C₁₂H₁₃N₃OS.

Preparation Methods

Cyclopropyl-Substituted Pyrazole Formation

  • The cyclopropyl group is commonly introduced via halogenated precursors such as 4-bromo-1-cyclopropyl-1H-pyrazole or via organometallic intermediates.
  • A typical method involves the lithiation of 4-bromo-1-cyclopropylpyrazole at low temperature (-78 °C) followed by reaction with boronate esters to form boronic acid pinacol esters, which serve as versatile intermediates for further cross-coupling reactions.
  • Alternatively, the cyclopropyl pyrazole can be synthesized by palladium-catalyzed Suzuki-Miyaura cross-coupling of cyclopropylboronate esters with halo-substituted pyrazoles under mild conditions (e.g., sodium carbonate base, Pd(0) catalyst, 1,4-dioxane solvent, 110 °C, 10 min microwave irradiation).

Thiophen-2-yl Substitution via Cross-Coupling

  • The thiophen-2-yl substituent at the 3-position of the pyrazole is typically introduced by palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, using thiophen-2-ylboronic acid or derivatives.
  • Reaction conditions often involve Pd catalysts (e.g., Pd(dppf)Cl2), bases like sodium carbonate or sodium acetate, and solvents such as N,N-dimethylformamide or 1,4-dioxane at elevated temperatures (110–150 °C) under inert atmosphere.

Purification and Characterization

  • The crude products are commonly purified by extraction with organic solvents (ethyl acetate), washing with aqueous bicarbonate and brine, drying over sodium sulfate, filtration, and concentration under reduced pressure.
  • Final purification is often achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using gradients of acetonitrile and water containing trifluoroacetic acid (TFA).
  • The pure aldehyde fractions are lyophilized to yield the final compound as a solid.
  • Characterization includes mass spectrometry (MS) with molecular ion peaks consistent with the expected molecular weight, and proton nuclear magnetic resonance (^1H NMR) spectroscopy to confirm the aldehyde proton and aromatic signals.

Summary Table of Representative Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Lithiation and Borylation 4-bromo-1-cyclopropylpyrazole, n-butyl lithium (-78 °C), isopropyl boronate, quench with HCl (pH 8-9) 81 Boronic acid pinacol ester intermediate formed
2 Suzuki-Miyaura Cross-Coupling Cyclopropylboronate ester, thiophen-2-ylboronic acid, Pd catalyst, Na2CO3 or NaOAc, 1,4-dioxane, 110-150 °C, microwave 70–90 Efficient coupling to introduce thiophen-2-yl group
3 N-Alkylation with Haloacetaldehyde Pyrazole intermediate, haloacetaldehyde derivative, base (e.g., diisopropylethylamine), DMF/dioxane, rt 60–80 Formation of N-(acetaldehyde) pyrazole
4 Purification Extraction, drying, RP-HPLC (0.1% TFA in water/acetonitrile gradient) Yields pure aldehyde for characterization

Research Findings and Notes

  • The use of microwave-assisted reactions significantly reduces reaction times for cross-coupling steps, enhancing efficiency and yield.
  • The choice of base and solvent critically affects the selectivity and yield of the N-alkylation step to avoid over-alkylation or side reactions.
  • Purification by RP-HPLC with TFA-containing solvents ensures removal of impurities and isolation of the aldehyde in high purity, essential for subsequent applications.
  • The aldehyde proton typically appears downfield in ^1H NMR (~9–10 ppm), confirming successful aldehyde formation.

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde?

The synthesis typically involves cyclocondensation of precursors under reflux conditions. For example:

  • Method A : Refluxing 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole with sodium acetate and a carbonyl donor (e.g., acetaldehyde equivalents) in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid .
  • Alternative routes : Similar protocols for related pyrazole derivatives use propan-2-ol or dioxane as solvents, with hydrazine hydrate as a nucleophilic agent for cyclization .

Q. Key Parameters Table :

Reagent SystemSolventTime (h)Yield (%)Purification Method
Sodium acetateAcetic acid3–5~60–70Recrystallization (DMF/AcOH)
Hydrazine hydratePropan-2-ol3–4~50–60Evaporation + recrystallization

Q. How is this compound characterized structurally?

Structural confirmation combines spectroscopic and crystallographic methods:

  • NMR/IR : Assign pyrazole C–H (δ 7.5–8.5 ppm in 1^1H NMR) and thiophene S–C stretching (~700 cm1^{-1} in IR) .
  • X-ray crystallography : Refinement using SHELXL (via SHELX software) resolves bond lengths (e.g., pyrazole N–N: ~1.34 Å) and dihedral angles between the pyrazole, cyclopropyl, and thiophene moieties .

Q. What are the solubility properties critical for purification?

The compound shows limited solubility in polar aprotic solvents (DMF, DMSO) but precipitates in acetic acid. Recrystallization from DMF/acetic acid (1:1) is effective for removing unreacted thiophene derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors include:

  • Catalyst screening : Transition metals (e.g., Cu(I)) in mechanochemical synthesis reduce reaction time and improve regioselectivity .
  • Solvent effects : Replacing acetic acid with dioxane increases solubility of intermediates, reducing byproduct formation .
  • Temperature control : Gradual heating (60–80°C) minimizes decomposition of the acetaldehyde moiety .

Data Contradiction Example :
Conflicting 13^{13}C NMR signals for the acetaldehyde carbonyl (δ 190–200 ppm) may arise from tautomerism. Resolve via variable-temperature NMR or X-ray crystallography to confirm dominant tautomers .

Q. How to address challenges in crystallizing this compound?

  • Crystallization additives : Use microseeding with pre-formed crystals or co-crystallization agents (e.g., thiourea derivatives) to stabilize lattice packing .
  • Refinement protocols : SHELXL’s TWIN and HKLF5 commands manage twinned crystals, common with flexible acetaldehyde side chains .

Q. What mechanistic insights explain pyrazole ring formation?

The reaction proceeds via:

Cyclocondensation : Nucleophilic attack by hydrazine derivatives on β-ketoaldehyde intermediates.

Electrophilic substitution : Thiophene-2-yl groups orient para to cyclopropyl due to steric and electronic effects, confirmed by DFT calculations .

Q. Mechanistic Evidence Table :

TechniqueObservationImplication
15^{15}N NMRShift at δ -250 ppm (pyrazole N)Confirms cyclization over dimerization
HPLC-MSIntermediate [M+H]+ = 245 m/zSupports keto-enolate tautomer pathway

Q. How to resolve discrepancies in biological activity data?

If bioactivity varies between batches:

  • Purity analysis : Use HPLC (C18 column, 70:30 MeOH/H2_2O) to detect trace thiophene oxidation byproducts .
  • Conformational studies : Molecular docking (e.g., AutoDock Vina) identifies bioactive conformers of the acetaldehyde group, which may adopt bent or extended geometries .

Q. What computational methods predict stability under varying pH?

  • pKa prediction : Tools like MarvinSketch estimate the pyrazole N–H pKa (~4.5), indicating protonation in acidic conditions alters solubility .
  • MD simulations : Reveal acetaldehyde’s flexibility contributes to aggregation in aqueous buffers, necessitating stabilizers (e.g., cyclodextrins) .

Q. Table 1: Synthetic Routes Comparison

MethodAdvantagesLimitations
Acetic acid refluxHigh purity, scalableLong reaction time
Propan-2-ol + hydrazineFaster, fewer byproductsLower yield

Q. Table 2: Key Spectral Data

Group1^1H NMR (ppm)13^{13}C NMR (ppm)IR (cm1^{-1})
Pyrazole7.8 (s, 1H)148.5 (C3)1550 (C=N)
Thiophene7.2–7.4 (m, 3H)127.3 (C2)690 (C–S)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

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